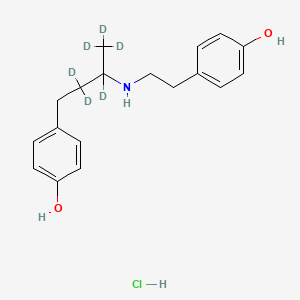

Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt

Overview

Description

Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt (DRHM) is a compound of interest in scientific research, due to its potential applications in biochemistry and physiology. DRHM is a synthetic beta-adrenergic agonist, which is used as a feed additive to promote growth and leanness in food animals. It has been used in the United States since 2003, and is approved for use in a number of countries around the world. The purpose of

Scientific Research Applications

Detection and Measurement in Animal Tissues

Dehydroxy Ractopamine-d6 Hydrochloride Salt, a derivative of ractopamine, is used in studies to detect and measure ractopamine residues in animal tissues. For instance, Qiang et al. (2007) developed a method to measure ractopamine in swine tissues, urine, and serum, which is crucial for detecting illegal use in animals (Qiang et al., 2007). Similarly, Davis et al. (2019) quantified ractopamine residues in beef digestive tract tissues, highlighting the need for accurate detection in regulatory and food safety contexts (Davis et al., 2019).

Analytical Method Development

Research has focused on developing robust analytical methods for determining ractopamine hydrochloride in animal feeds and tissues. Turberg et al. (1995) described a method for determining ractopamine hydrochloride in swine and turkey tissues (Turberg et al., 1995), while another study by the same authors in 1994 detailed a method for its determination in animal feeds (Turberg et al., 1994).

Impact on Animal Growth and Carcass Characteristics

Studies have also explored the impact of ractopamine on animal growth and carcass characteristics. Hales et al. (2016) investigated how dietary protein concentration and ractopamine hydrochloride affect the performance and carcass characteristics of beef steers (Hales et al., 2016). Trotta et al. (2019) examined the effects of ractopamine hydrochloride supplementation on feeding behavior, growth performance, and carcass characteristics of finishing steers (Trotta et al., 2019).

Environmental and Ecological Impacts

The environmental and ecological impacts of ractopamine are a growing area of concern. Sachett et al. (2018) studied the effects of ractopamine hydrochloride in water on the behavior and oxidative status in adult zebrafish, shedding light on its potential ecological impacts (Sachett et al., 2018).

properties

IUPAC Name |

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H/i1D3,2D2,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEZJRGNOGSFQV-MESMSJHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

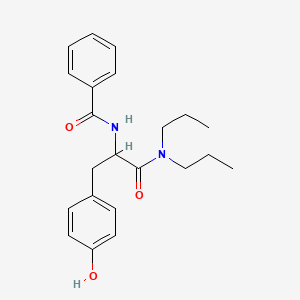

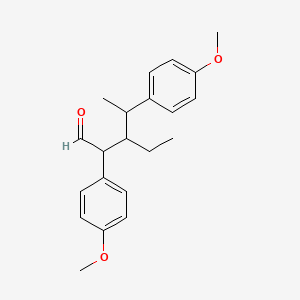

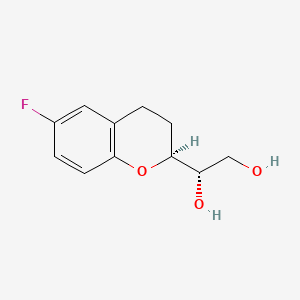

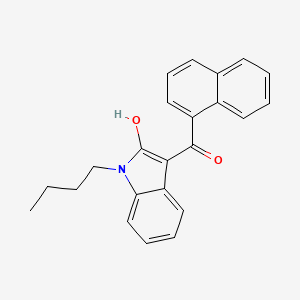

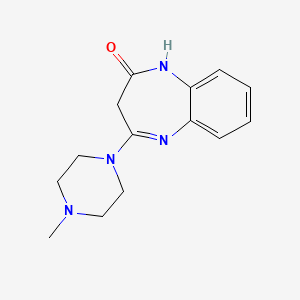

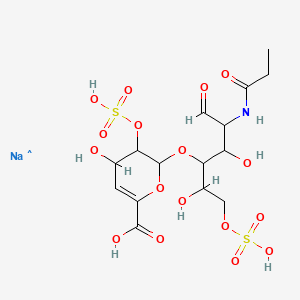

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]heptane-2,1-cyclopropan]-6-one, oxime (9CI)](/img/no-structure.png)

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)